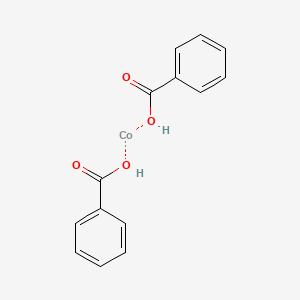
Cobalt(II) benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(II) benzoate is an inorganic compound with the chemical formula C₁₄H₁₀CoO₄. It is typically found as a pink crystalline solid and is known for its low solubility in water but good solubility in organic solvents. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt(II) benzoate can be synthesized by reacting cobalt carbonate (CoCO₃) with benzoic acid (C₇H₆O₂) in boiling water. The reaction produces this compound trihydrate, which can be crystallized from the solution . The reaction can be represented as:
CoCO3+2C7H6O2→Co(C7H5O2)2+H2O+CO2
Industrial Production Methods: In industrial settings, this compound is produced by reacting cobalt salts, such as cobalt chloride (CoCl₂) or cobalt sulfate (CoSO₄), with sodium benzoate (C₇H₅NaO₂) in an aqueous solution. The resulting this compound precipitates out of the solution and can be filtered and dried .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt(II) benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cobalt(III) benzoate under specific conditions.
Reduction: It can be reduced to cobalt metal or lower oxidation states of cobalt.
Substitution: The benzoate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be used.
Substitution: Ligands such as ammonia (NH₃) or ethylenediamine (C₂H₄(NH₂)₂) can be used for substitution reactions.
Major Products:
Oxidation: Cobalt(III) benzoate.
Reduction: Cobalt metal or cobalt(II) complexes with different ligands.
Substitution: Cobalt complexes with new ligands.
Wissenschaftliche Forschungsanwendungen
Cobalt(II) benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and hydrogenation reactions.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the production of pigments, coatings, and as a precursor for other cobalt compounds.
Wirkmechanismus
The mechanism of action of cobalt(II) benzoate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion can interact with molecular targets through coordination bonds, influencing various biochemical pathways. For example, in catalytic applications, this compound can facilitate the transfer of electrons, thereby accelerating chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Cobalt(II) acetate (C₄H₆CoO₄): Similar in structure but with acetate ligands instead of benzoate.
Cobalt(II) chloride (CoCl₂): A simple cobalt salt with chloride ions.
Cobalt(II) sulfate (CoSO₄): Another cobalt salt with sulfate ions.
Uniqueness: Cobalt(II) benzoate is unique due to its specific ligand (benzoate), which imparts distinct solubility and reactivity characteristics. Its ability to form stable complexes with various ligands makes it particularly useful in coordination chemistry and catalysis .
Eigenschaften
Molekularformel |
C14H12CoO4 |
|---|---|
Molekulargewicht |
303.17 g/mol |
IUPAC-Name |
benzoic acid;cobalt |
InChI |
InChI=1S/2C7H6O2.Co/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |
InChI-Schlüssel |
INYMVIMYGPZTDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















